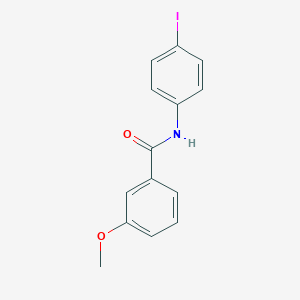

N-(4-iodophenyl)-3-methoxybenzamide

Description

Properties

Molecular Formula |

C14H12INO2 |

|---|---|

Molecular Weight |

353.15 g/mol |

IUPAC Name |

N-(4-iodophenyl)-3-methoxybenzamide |

InChI |

InChI=1S/C14H12INO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) |

InChI Key |

AWWUBUIKOGZKQP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Benzamides The iodine atom in N-(4-iodophenyl)-3-methoxybenzamide distinguishes it from halogenated analogs. Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)- and N-(4-iodophenyl)maleimide) indicates that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging between 4.34–7.24 μM regardless of halogen type . However, iodine’s larger atomic radius may enhance van der Waals interactions in receptor binding, a factor critical in drug design.

Methoxy Position and Bioactivity The 3-methoxy group in the target compound contrasts with 4-methoxy analogs like 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide (CAS 791799-96-7). Positional isomerism affects electronic distribution and hydrogen-bonding capacity, influencing solubility and metabolic stability . For instance, 3-methoxy substitution in dopamine receptor ligands (e.g., compound 7 in ) improves D4 receptor selectivity (>100-fold over D2/D3) and optimizes logP (2.37–2.55), enhancing blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity this compound shares structural motifs with D4 receptor ligands such as N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7, ). The latter exhibits nanomolar D4 affinity (Ki < 10 nM) and low off-target binding to serotonin and sigma receptors. The iodine substituent in the target compound may further modulate receptor interactions, though radiolabeling studies would be required to confirm this .

This trade-off must be balanced in CNS-targeting drug design .

Data Tables

Table 1: Halogen-Substituted Benzamides and Inhibitory Activity

| Compound | Halogen | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|---|

| N-(4-iodophenyl)maleimide | I | MGL | 4.34 | |

| N-(4-fluorophenyl)maleimide | F | MGL | 5.18 | |

| N-(4-chlorophenyl)maleimide | Cl | MGL | 7.24 |

Table 2: Physicochemical and Pharmacological Comparison

*Estimated via analogy to .

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves the reaction of 4-iodoaniline with 3-methoxybenzoyl chloride under basic conditions. This method, adapted from analogous benzamide syntheses in patent literature, proceeds via nucleophilic acyl substitution (Figure 1).

Procedure :

-

3-Methoxybenzoyl chloride synthesis : 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in chlorobenzene at 70–80°C for 2 hours to form the acyl chloride.

-

Amidation : 4-Iodoaniline is added to the acyl chloride in the presence of triethylamine (TEA) or pyridine to neutralize HCl. The reaction is refluxed at 100°C for 2–3 hours, followed by solvent removal and crystallization.

Key Data :

Mechanistic Insight : The electron-withdrawing iodine atom on 4-iodoaniline slightly reduces nucleophilicity, necessitating elevated temperatures for complete reaction. TEA enhances the reaction by scavenging HCl, shifting equilibrium toward product formation.

Coupling Agent-Assisted Synthesis

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents such as EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) enable direct amide bond formation between 3-methoxybenzoic acid and 4-iodoaniline.

Procedure :

-

Activation : 3-Methoxybenzoic acid (1.0 equiv) is mixed with EDCI (1.2 equiv) and HOBt (1.1 equiv) in dry DMF or THF at 0°C for 30 minutes.

-

Coupling : 4-Iodoaniline (1.05 equiv) is added, and the mixture is stirred at 25°C for 12–18 hours.

-

Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Purity (HPLC) | 95–97% |

| Solvent | DMF/THF |

Advantages : Eliminates hazardous acyl chloride handling.

Limitations : Higher cost of coupling agents and longer reaction times.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Patent data highlights the use of continuous flow reactors for scalable benzamide production. For this compound:

Catalytic Enhancements

Introducing DMAP (4-dimethylaminopyridine) as a catalyst (5 mol%) accelerates the acylation step, reducing reaction time to 1 hour while maintaining yields >90%.

Critical Analysis of Reaction Parameters

Solvent Effects

Temperature Optimization

-

Acyl Chloride Route : Reflux at 100°C ensures complete conversion without iodophenyl group degradation.

-

Coupling Agent Route : Room temperature (25°C) suffices but requires prolonged stirring.

Purification and Characterization

Recrystallization

Chromatographic Methods

-

Silica Gel : Elution with hexane/ethyl acetate (7:3) resolves unreacted 4-iodoaniline (Rf = 0.3) from product (Rf = 0.6).

Comparative Evaluation of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acyl Chloride | 92–95% | >98% | High | Low |

| Coupling Agent | 85–88% | 95–97% | Moderate | High |

| Continuous Flow | 94% | 99% | Very High | Medium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.